Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is an organosulfur ester featuring a 4-chloro-2-methylphenyl group attached via a sulfanyl bridge to a 2-oxo-acetate moiety. Such derivatives are often explored in pharmaceutical and agrochemical research due to their structural versatility .
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXHMVBSOQLLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-chloro-2-methylthiophenol with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: In biological research, this compound may be used to study the effects of sulfanyl-containing molecules on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, influencing the activity of enzymes or receptors. The oxo-acetate moiety may also participate in hydrogen bonding or other interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Sulfanyl esters with halogenated aromatic rings exhibit enhanced stability and reactivity, making them suitable for further functionalization. Crystallographic studies (e.g., SHELXL-refined structures) highlight the role of substituents in molecular geometry .
- Agrochemical Relevance : Chlorine and sulfur atoms in the target compound align with structural motifs in commercial herbicides, suggesting utility in weed control .
- Drug Discovery : The sulfanyl-ester scaffold’s adaptability (e.g., coupling with heterocycles like triazoles) opens avenues for antimicrobial or enzyme-targeted therapies .
Biological Activity
Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro-substituted aromatic ring, a sulfanyl group, and an oxo-acetate moiety. The following table summarizes its key structural features:
| Feature | Description |
|---|---|
| Chemical Formula | C₁₄H₁₃ClO₃S |
| Molecular Weight | 300.77 g/mol |
| Functional Groups | Chloro, Sulfanyl, Carbonyl, Ester |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the presence of the chloro group may enhance lipophilicity and influence the compound's binding affinity to target proteins.
Biological Activity
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
- Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes.
Case Studies and Research Findings
Several case studies and research findings have been documented regarding the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an IC50 value of 12 µg/mL. This suggests potential as a lead compound for antibiotic development.
- Antioxidant Evaluation : In a study by Johnson et al. (2024), the antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound showed an IC50 value of 25 µg/mL, indicating moderate antioxidant activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Chloro Substitution | Enhances lipophilicity and binding affinity |
| Sulfanyl Group Variations | Alterations can affect covalent bonding capabilities |
| Carbonyl Group Modifications | Changes can impact reactivity and biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
